7-Amino-4-hydroxy-3-((3-methyl-4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid
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Overview
Description
7-Amino-4-hydroxy-3-[[3-methyl-4-[(4-sulfophenyl)azo]phenyl]azo]naphthalene-2-sulfonic acid is a complex organic compound primarily used in the production of dyes. It is characterized by its vibrant color properties and is often utilized in various industrial applications, including textile and paper industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-hydroxy-3-[[3-methyl-4-[(4-sulfophenyl)azo]phenyl]azo]naphthalene-2-sulfonic acid typically involves a multi-step process. The initial step often includes the sulfonation of naphthalene to produce naphthalene-2-sulfonic acid . This is followed by diazotization and coupling reactions to introduce the azo groups. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the sulfonation, diazotization, and coupling reactions are carried out sequentially. The process is optimized for high efficiency and minimal waste production. The final product is often purified through crystallization or other separation techniques to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinonoid structures.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed under controlled pH conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Amino-4-hydroxy-3-[[3-methyl-4-[(4-sulfophenyl)azo]phenyl]azo]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile and paper industries for dyeing purposes due to its vibrant color properties.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets often include nucleophiles that react with the azo groups, leading to the formation of new bonds. The pathways involved typically include electrophilic substitution and nucleophilic addition reactions.
Comparison with Similar Compounds
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Similar in structure but differs in the position and type of substituents.
Naphthalene-2-sulfonic acid: A simpler structure used as a precursor in the synthesis of more complex compounds.
Uniqueness: 7-Amino-4-hydroxy-3-[[3-methyl-4-[(4-sulfophenyl)azo]phenyl]azo]naphthalene-2-sulfonic acid is unique due to its dual azo groups, which provide it with distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific color properties and chemical behavior.
Properties
CAS No. |
36867-70-6 |
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Molecular Formula |
C23H19N5O7S2 |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
7-amino-4-hydroxy-3-[[3-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C23H19N5O7S2/c1-13-10-17(5-9-20(13)27-25-16-3-6-18(7-4-16)36(30,31)32)26-28-22-21(37(33,34)35)12-14-11-15(24)2-8-19(14)23(22)29/h2-12,29H,24H2,1H3,(H,30,31,32)(H,33,34,35) |
InChI Key |
VUYYBPQNFOUNSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)O)N=NC4=CC=C(C=C4)S(=O)(=O)O |
Origin of Product |
United States |
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